molecular formula C12H12N2O2 B1277047 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 116344-16-2

5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1277047
CAS No.: 116344-16-2
M. Wt: 216.24 g/mol
InChI Key: VFLMYSWXEOLIOB-UHFFFAOYSA-N
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Description

5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Studied for its potential antimicrobial and anticancer properties

    Medicine: Investigated for its potential use in drug development due to its biological activities

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

While the specific mechanism of action for 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid is not mentioned in the search results, it’s worth noting that pyrazole derivatives are known to exhibit a broad spectrum of biological activities .

Safety and Hazards

According to the safety data sheet from Fisher Scientific, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with hydrazine derivatives . The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalysts: Acidic or basic catalysts depending on the specific synthetic route

Industrial Production Methods

Industrial production methods for pyrazole derivatives, including this compound, often involve multi-step processes that are optimized for yield and purity. These methods may include:

    Batch processing: For small to medium-scale production

    Continuous flow reactors: For large-scale production, offering better control over reaction conditions and product consistency

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Introduction of different functional groups at various positions on the pyrazole ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution using Friedel-Crafts reagents

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Substitution: Formation of halogenated pyrazoles or other substituted derivatives

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 5-phenyl-1H-pyrazole-4-carboxylic acid
  • 1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the ethyl group at the 5-position, which can influence its biological activity and chemical reactivity compared to other similar compounds. This structural variation can lead to differences in pharmacokinetics, potency, and selectivity in various applications.

Properties

IUPAC Name

5-ethyl-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-11-10(12(15)16)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLMYSWXEOLIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429063
Record name 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116344-16-2
Record name 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate (315 mg, 1.37 mmol) in ethanol (5 ml) was added 10M sodium hydroxide (0.410 ml, 4.10 mmol). The reaction mixture was heated to 80° C. After 3 hours, the reaction mixture was cooled and quenched with 1N HCl until the pH ˜1. The reaction mixture was diluted with chloroform and water, the organics were separated, then dried over magnesium sulfate, filtered, and concentrated to afford 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Name
methyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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